molecular formula C14H12ClFN2S B5829689 N-(2-chlorophenyl)-N'-(4-fluorobenzyl)thiourea

N-(2-chlorophenyl)-N'-(4-fluorobenzyl)thiourea

Cat. No. B5829689
M. Wt: 294.8 g/mol
InChI Key: YGFJLIIDCRUTAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-chlorophenyl)-N'-(4-fluorobenzyl)thiourea is a chemical compound that belongs to the class of thiourea derivatives. This compound has gained significant attention in scientific research due to its unique chemical properties and potential applications in various fields.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-N'-(4-fluorobenzyl)thiourea is not fully understood. However, it has been suggested that this compound exerts its antitumor activity by inducing apoptosis (programmed cell death) in cancer cells. It has also been reported to inhibit the activity of certain enzymes and proteins involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
N-(2-chlorophenyl)-N'-(4-fluorobenzyl)thiourea has been shown to exhibit several biochemical and physiological effects. In vitro studies have demonstrated that this compound can induce cell cycle arrest and apoptosis in cancer cells. It has also been reported to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, indicating its potential anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using N-(2-chlorophenyl)-N'-(4-fluorobenzyl)thiourea in lab experiments is its potent antitumor activity. This compound has been shown to exhibit activity against various cancer cell lines, making it a valuable tool for cancer research. However, one of the limitations of using this compound is its potential toxicity. Further studies are needed to determine the safe dosage and potential side effects of this compound.

Future Directions

There are several future directions for the research on N-(2-chlorophenyl)-N'-(4-fluorobenzyl)thiourea. One potential area of interest is its use as a chemotherapeutic agent for the treatment of cancer. Further studies are needed to determine the efficacy and safety of this compound in vivo. Another potential direction is the development of analogs of this compound with improved pharmacological properties. Additionally, the potential anti-inflammatory and analgesic properties of this compound warrant further investigation for the treatment of various inflammatory diseases.

Synthesis Methods

The synthesis of N-(2-chlorophenyl)-N'-(4-fluorobenzyl)thiourea involves the reaction of 2-chlorobenzoyl isothiocyanate with 4-fluorobenzylamine. This reaction takes place in the presence of a base such as triethylamine or sodium hydroxide. The resulting product is then purified using column chromatography. This synthesis method has been reported in several scientific papers and has been optimized for high yield and purity.

Scientific Research Applications

N-(2-chlorophenyl)-N'-(4-fluorobenzyl)thiourea has been extensively studied for its potential applications in various fields of scientific research. One of the primary areas of interest is its use as a pharmacological agent. This compound has been shown to exhibit potent antitumor activity in various cancer cell lines. It has also been reported to possess anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various inflammatory diseases.

properties

IUPAC Name

1-(2-chlorophenyl)-3-[(4-fluorophenyl)methyl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClFN2S/c15-12-3-1-2-4-13(12)18-14(19)17-9-10-5-7-11(16)8-6-10/h1-8H,9H2,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGFJLIIDCRUTAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=S)NCC2=CC=C(C=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClFN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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